1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805544
InChI: InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Molecular Formula: C14H19N3O9
Molecular Weight: 373.32 g/mol

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose

CAS No.:

Cat. No.: VC13805544

Molecular Formula: C14H19N3O9

Molecular Weight: 373.32 g/mol

* For research use only. Not for human or veterinary use.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose -

Specification

Molecular Formula C14H19N3O9
Molecular Weight 373.32 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key QKGHBQJLEHAMKJ-RKQHYHRCSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₁₄H₁₉N₃O₉, with a molecular weight of 373.315 g/mol . Its structure consists of a β-D-galactopyranose backbone where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, while the C2 hydroxyl is replaced by an azido group (-N₃) . The β-configuration at the anomeric carbon (C1) distinguishes it from its α-anomer (CAS 67817-30-5), which exhibits distinct physicochemical properties .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Melting Point113–127°C
Specific Optical Rotation+98.0 to +102.0° (C=1, CHCl₃)
DensityNot explicitly reported-
Boiling PointNot explicitly reported-

The azido group at C2 introduces reactivity for subsequent "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis typically begins with D-galactosamine hydrochloride (compound 1), which undergoes azide substitution at C2. A representative procedure involves:

  • Azidation: Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and sodium azide (NaN₃) in a dichloromethane-water biphasic system to yield 2-azido-2-deoxy-D-galactose (compound 2) .

  • Acetylation: Reaction of compound 2 with acetic anhydride and pyridine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, resulting in full acetylation of the remaining hydroxyl groups .

Reaction Optimization

Key factors influencing yield include:

  • Temperature: Reactions are conducted at 20°C to prevent azide decomposition.

  • Catalyst Selection: DMAP enhances acetylation efficiency by activating acetic anhydride .

  • Workup: Sequential washes with HCl, NaHCO₃, and NaCl ensure removal of acidic byproducts and unreacted reagents .

Physicochemical Characterization

Spectroscopic Data

  • NMR Spectroscopy: Confirms acetyl group integration and anomeric configuration. The β-anomer’s C1 proton resonates near δ 4.5–5.0 ppm in CDCl₃, distinct from the α-anomer’s downfield shift .

  • Elemental Analysis: Nitrogen content ranges from 11.00 to 11.40%, consistent with the azido group’s contribution .

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 130°C. Storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation .

Applications in Glycochemistry

Glycosylation Reactions

The acetyl groups act as temporary protecting groups, enabling regioselective glycosidic bond formation. For example, the compound serves as a donor in synthesizing GalNAc-Thr-C12, a model glycopeptide for studying mucin-type O-glycosylation .

Bioconjugation and Probes

The azido group facilitates bioorthogonal labeling. In one study, the compound was conjugated to alkyne-functionalized proteins via CuAAC, creating fluorescent probes for tracking glycosylation in live cells .

SupplierQuantityPrice (USD)Purity
TRC100 mg$60≥97% (HPLC)
Biosynth Carbosynth250 mg$125Not specified
TCI Chemicals100 mg~$200≥98%

Pricing reflects scale-dependent costs, with bulk purchases (e.g., 1g) exceeding $260 .

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